molecular formula C9H16O5S B13555963 Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate

Cat. No.: B13555963
M. Wt: 236.29 g/mol
InChI Key: LOKVVFZARDBXOI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate is a chemical compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate typically involves the reaction of tetrahydrothiopyran derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate

InChI

InChI=1S/C9H16O5S/c1-2-14-8(10)7-9(11)3-5-15(12,13)6-4-9/h11H,2-7H2,1H3

InChI Key

LOKVVFZARDBXOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCS(=O)(=O)CC1)O

Origin of Product

United States

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